3-Hydroxy-20-oxo-5-pregnen-17alpha-yl acetate
Description
3-Hydroxy-20-oxo-5-pregnen-17alpha-yl acetate, also known as this compound, is a useful research compound. Its molecular formula is C23H34O4 and its molecular weight is 374.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 77893. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
It is a 17α-substituted pregnenolone, an active derivative of pregnenolone . Pregnenolone is a key steroid hormone that is the precursor in the biosynthesis of progesterone, mineralocorticoids, glucocorticoids, androgens, and estrogens. Therefore, it can be inferred that 17-ACETOXYPREGNENOLONE may interact with the same targets as Pregnenolone.
Properties
IUPAC Name |
[(3S,8R,9S,10R,13S,14S,17R)-17-acetyl-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O4/c1-14(24)23(27-15(2)25)12-9-20-18-6-5-16-13-17(26)7-10-21(16,3)19(18)8-11-22(20,23)4/h5,17-20,26H,6-13H2,1-4H3/t17-,18+,19-,20-,21-,22-,23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRBMZSYRIJAAMS-KIYFCUGLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901247052 | |
Record name | (3β)-17-(Acetyloxy)-3-hydroxypregn-5-en-20-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901247052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2381-45-5 | |
Record name | (3β)-17-(Acetyloxy)-3-hydroxypregn-5-en-20-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2381-45-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hydroxy-20-oxo-5-pregnen-17alpha-yl acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002381455 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC77893 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77893 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (3β)-17-(Acetyloxy)-3-hydroxypregn-5-en-20-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901247052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-hydroxy-20-oxo-5-pregnen-17α-yl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.438 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How does 17-acetoxypregnenolone differ from pregnenolone in terms of its interaction with plasma proteins?
A1: While both 17-acetoxypregnenolone and pregnenolone are steroid hormones, research indicates that their sulfate esters exhibit different binding affinities to plasma proteins across species. [, ] The study by ([2] Bertram, W., et al. "Binding of the sulphate esters of dehydroepiandrosterone, testosterone, 17-acetoxypregnenolone and pregnenolone in the plasma of man, rabbit and rat.") demonstrated that the sulfate ester of 17-acetoxypregnenolone shows higher binding affinity to plasma proteins compared to the sulfate ester of pregnenolone in humans, rabbits, and rats. This difference in binding affinity could potentially influence their pharmacokinetic profiles, such as distribution and clearance rates.
Q2: Does the presence of the acetate group at the 17α-position influence the metabolic clearance rate of 17-acetoxypregnenolone compared to pregnenolone?
A2: Research suggests that the metabolic clearance rates of 17-acetoxypregnenolone and pregnenolone, as well as their sulfate esters, differ significantly. [] The study by ([1] Poortman, J., et al. "Metabolic clearance rates of pregnenolone, 17-acetoxypregnenolone and their sulphate esters in man and in rabbit.") observed a faster metabolic clearance rate for 17-acetoxypregnenolone compared to pregnenolone in both humans and rabbits. This suggests that the presence of the acetate group at the 17α-position likely influences the interaction of 17-acetoxypregnenolone with metabolic enzymes, leading to its faster clearance.
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